molecular formula C25H16N2O2 B14919980 3-(Quinoxalin-2-yl)phenyl naphthalene-1-carboxylate

3-(Quinoxalin-2-yl)phenyl naphthalene-1-carboxylate

Cat. No.: B14919980
M. Wt: 376.4 g/mol
InChI Key: JHKNLZSSTUKTQA-UHFFFAOYSA-N
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Description

3-(2-Quinoxalinyl)phenyl 1-naphthoate is an organic compound that features a quinoxaline moiety attached to a phenyl group, which is further linked to a naphthoate ester

Preparation Methods

The synthesis of 3-(2-Quinoxalinyl)phenyl 1-naphthoate typically involves a multi-step process. One common method includes the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, where the alcohols act both as solvents and nucleophiles . Another approach involves the use of trans-(1R,2R)-1,2-diaminocyclohexane in reactions with dimethyl acetylenedicarboxylate (DMAD) and diethyl azodicarboxylate (DEAD) under reflux conditions .

Chemical Reactions Analysis

3-(2-Quinoxalinyl)phenyl 1-naphthoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-Quinoxalinyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication .

Properties

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

(3-quinoxalin-2-ylphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C25H16N2O2/c28-25(21-12-6-8-17-7-1-2-11-20(17)21)29-19-10-5-9-18(15-19)24-16-26-22-13-3-4-14-23(22)27-24/h1-16H

InChI Key

JHKNLZSSTUKTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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